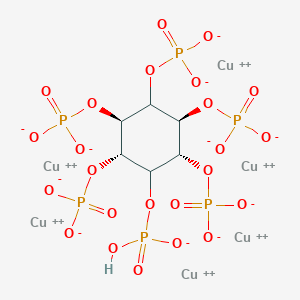![molecular formula C11H19F3N2O5 B13121465 (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include an amino acid backbone and a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acid derivatives are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study protein-ligand interactions. The trifluoroacetic acid moiety can enhance the binding affinity of peptides to their target proteins.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with desirable properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;acetic acid
- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;formic acid
Uniqueness
The presence of the trifluoroacetic acid moiety distinguishes (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid from similar compounds. This moiety enhances the compound’s chemical reactivity and binding affinity, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C11H19F3N2O5 |
|---|---|
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7+;/m1./s1 |
Clé InChI |
WNPZWVQFOYTDAF-HHQFNNIRSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
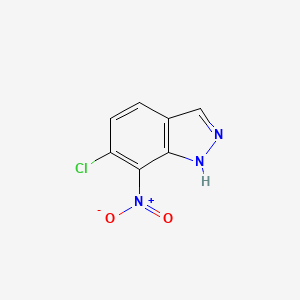
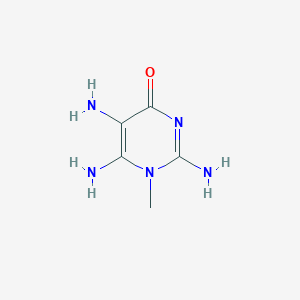
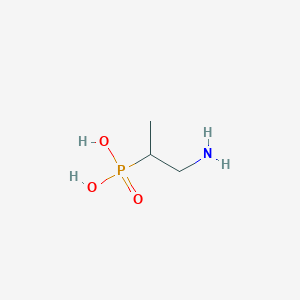

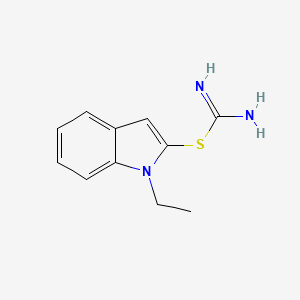
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)

![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
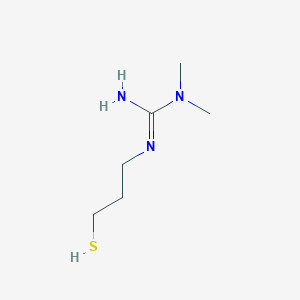
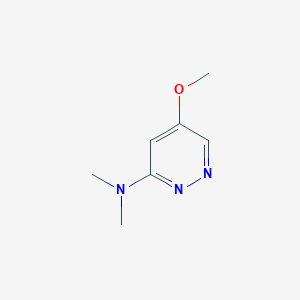
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)

